2-Methoxybenzylamine

Description

Historical Context and Early Academic Investigations of Related Benzylic Amines

The academic study of benzylamines is rooted in the foundational development of organic chemistry. Early investigations into this class of compounds often centered on their synthesis and reactivity, particularly the cleavage of the carbon-nitrogen bond (N-debenzylation), a reaction widely used for nitrogen protection in multi-step syntheses. google.com Seminal work in the 1940s and 1950s explored how substituents on the aromatic ring influence the stability of benzylic amines towards hydrogenolysis. google.com

Parallelly, the oxidation of benzylamines has been a subject of academic inquiry for many decades. Studies using various oxidizing agents, such as potassium permanganate (B83412), were conducted to understand the reaction mechanisms and the resulting products, which could range from imines to aldehydes depending on the conditions. acs.org The development of synthetic methodologies like reductive amination and the "borrowing hydrogen" or "hydrogen auto-transfer" concepts in the early- to mid-20th century provided more versatile routes to access a wide range of amines, including substituted benzylamines, laying the groundwork for their broader application in synthesis. fu-berlin.de These fundamental studies on the synthesis and reactivity of the broader benzylamine (B48309) class provided the essential chemical context for the later, more specific exploration of derivatives like 2-methoxybenzylamine.

Significance in Contemporary Organic Chemistry and Material Science Research

In modern academic research, this compound serves as a versatile and crucial building block in organic synthesis and has emerging applications in material science. guidechem.com Its utility stems from the presence of both a nucleophilic amino group and a sterically influential ortho-methoxy group.

In organic chemistry, it is frequently employed in the synthesis of complex nitrogen-containing molecules and heterocyclic systems. guidechem.com Research has demonstrated its use in preparing 6-substituted purine (B94841) derivatives, which are of interest for their potential biological activities. scientificlabs.co.ukthermofisher.com It is also a key starting material for GABAA receptor ligands investigated as potential analgesic agents. guidechem.comthermofisher.com Furthermore, academic studies show its participation in amidation reactions to form N-benzylamides and in condensation reactions with aldehydes to create Schiff bases. researchgate.netwhiterose.ac.ukresearchgate.net These Schiff bases can act as ligands, forming metal complexes that are studied for their electrochemical and sensing properties, for instance as colorimetric chemosensors for detecting metal ions. researchgate.net

In the realm of material science, this compound is noted for its role as a precursor in the synthesis of various materials. biorbyt.com While its direct application is still an area of exploration, it contributes to the formation of polymers and plastics. biorbyt.com Research on related, more complex derivatives has indicated that the benzylamine structural motif can be incorporated into hole-transporting materials for organic photovoltaic (OPV) devices, suggesting a potential avenue for future academic inquiry into this compound-containing materials. rsc.org

Scope of Academic Inquiry for this compound

The academic investigation of this compound is broad, covering synthetic methodology, reaction mechanism studies, and the development of novel derivatives with specific functions. A significant area of research focuses on its reactivity and the development of new synthetic protocols. For example, studies have explored its oxidation to the corresponding imine using various catalytic systems, including metal-free and cobalt-based nanoparticle catalysts. researchgate.netepfl.chunibo.it The steric hindrance from the ortho-methoxy group can influence reaction rates and selectivity compared to its meta- and para-isomers. epfl.ch

Another facet of academic research involves using this compound to create more complex molecular architectures. It has been used in electrochemical synthesis to form benzoxazole (B165842) derivatives through cyclization reactions. rsc.org Directed lithiation studies on substituted benzylamines, a field that enables precise functionalization of the aromatic ring, provide a methodological basis for creating novel this compound derivatives. researchgate.net

Furthermore, the compound is a substrate in enzymatic and bio-catalytic research. Studies have investigated the bio-oxidation of this compound using laccase-mediator systems, highlighting the potential for green chemistry approaches in its transformation. unibo.it The synthesis of its derivatives, such as N-(2-methoxy-benzyl)-acetamide, and the subsequent detailed characterization using techniques like single-crystal X-ray diffraction, NMR spectroscopy, and computational analysis (DFT), showcase a deep academic interest in understanding the structural and electronic properties of molecules derived from it. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound This table presents key physical and chemical properties of this compound as reported in scientific literature and chemical databases.

| Property | Value | References |

| CAS Number | 6850-57-3 | guidechem.com |

| Molecular Formula | C₈H₁₁NO | guidechem.com |

| Molecular Weight | 137.18 g/mol | nih.gov |

| Appearance | Colorless to light yellow/orange clear liquid | guidechem.com |

| Boiling Point | 227 °C / 724 mmHg | scientificlabs.co.uk |

| Density | 1.051 g/mL at 25 °C | scientificlabs.co.uk |

| Refractive Index | n20/D 1.548 | scientificlabs.co.uk |

| Flash Point | 100 °C (closed cup) | |

| InChI Key | PXJACNDVRNAFHD-UHFFFAOYSA-N |

Table 2: Crystallographic Data for Selected this compound Derivatives This table summarizes crystallographic data from single-crystal X-ray diffraction studies of compounds synthesized using this compound.

| Compound | Formula | Crystal System | Space Group | Reference |

| N-(2-methoxy-benzyl)-acetamide (2MBA) | C₁₀H₁₃NO₂ | Monoclinic | P2₁/n | researchgate.net |

| N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine | C₁₇H₁₉N₅O₂ | Monoclinic | P2₁/n | iucr.org |

| 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid dimethylformamide monosolvate monohydrate | C₁₅H₁₅NO₄·C₃H₇NO·H₂O | Monoclinic | P2₁/c | iucr.org |

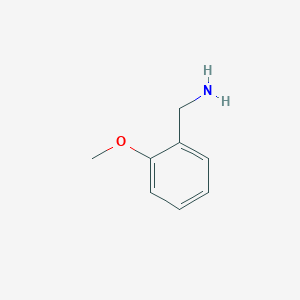

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJACNDVRNAFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218629 | |

| Record name | 2-Methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-57-3 | |

| Record name | 2-Methoxybenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JK6T542T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methoxybenzylamine and Its Derivatives

Established Synthetic Pathways for 2-Methoxybenzylamine

The synthesis of the foundational compound, this compound, is primarily achieved through well-established organic reactions, including direct and reductive amination strategies.

Amination Reactions in this compound Synthesis

Direct amination pathways provide a route to benzylamines. One common strategy involves the reaction of aromatic aldehydes, such as 4-methoxybenzaldehyde (B44291), with aqueous ammonia (B1221849) to produce hydrobenzamides. These intermediates, which contain both imine and aminal functionalities, can then be reduced. The reaction of hydrobenzamides with reducing agents like sodium borohydride (B1222165) leads to the formation of a mixture of primary and secondary benzylamines. ias.ac.in This indirect reductive amination of aromatic aldehydes using aqueous ammonia as the nitrogen source represents a viable, though multi-step, approach to benzylamine (B48309) synthesis. ias.ac.in

Reductive Amination Strategies for this compound Precursors

Reductive amination is a highly prevalent and efficient one-pot method for synthesizing amines like this compound. This process typically involves the reaction of a carbonyl compound, in this case, 2-methoxybenzaldehyde (B41997), with an amine source in the presence of a reducing agent.

A common procedure involves the condensation of an aldehyde and a primary amine to form an imine intermediate (Schiff base), which is then reduced in situ to the desired secondary amine. For instance, bis(4-methoxybenzyl)amine (B171761) is synthesized by reacting 4-methoxybenzaldehyde with 4-methoxybenzylamine (B45378), followed by reduction with sodium borohydride (NaBH₄) in methanol (B129727). chemicalbook.com The initial condensation is often facilitated by the azeotropic removal of water using a Dean-Stark trap with toluene (B28343) as the solvent. chemicalbook.com Catalytic hydrogenation is another powerful technique for reductive amination. The reduction of aldehydes in the presence of amines can be carried out using hydrogen gas at pressures ranging from 20 to 150 atmospheres and temperatures from 40° to 150° C. google.com Catalysts for this process include Raney nickel or platinum group metals. google.com More recently, cobalt-containing composite catalysts have been shown to be effective in the reductive amination of aromatic aldehydes, achieving high yields of the corresponding amines. mdpi.com

| Precursor | Amine Source | Reducing Agent/Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composites / H₂ | Methanol | N-Butyl-N-p-methoxybenzylamine | 72–96% | mdpi.com |

| p-Methoxybenzaldehyde | Benzylamine | Co-containing composites / H₂ | Methanol | N-benzyl-N-p-methoxybenzylamine | 72–96% | mdpi.com |

| 4-Methoxybenzaldehyde | 4-Methoxybenzylamine | Sodium Borohydride | Methanol | Bis(4-methoxybenzyl)amine | Quantitative | chemicalbook.com |

| Aromatic Aldehydes | Aqueous Ammonia | Sodium Borohydride | Methanol | Primary/Secondary Benzylamines | 55-84% | ias.ac.in |

Demethylation Reactions of Methoxybenzylamine Isomers for Hydroxybenzylamine Derivatives

The conversion of methoxybenzylamines to their corresponding hydroxybenzylamine derivatives is a crucial transformation, often accomplished through demethylation. A patented method describes the synthesis of hydroxybenzylamines via the demethylation of methoxybenzylamine isomers (including this compound, 3-methoxybenzylamine, and 4-methoxybenzylamine) using hydrobromic acid. google.com

In this process, the methoxybenzylamine is refluxed with hydrobromic acid. A key feature of the invention is the distillative removal of excess water during the reaction, which serves to increase the reaction temperature and the concentration of the hydrobromic acid. google.com This enhancement of reaction conditions accelerates the demethylation process, shortens the reaction time, and improves the conversion rate. The reaction is complete when the generation of methyl bromide gas ceases. google.com Continuing distillation allows for the recycling of excess hydrobromic acid, which further drives the reaction to completion and reduces raw material consumption. google.com The target products are 2-hydroxybenzylamine, 3-hydroxybenzylamine, or 4-hydroxybenzylamine, depending on the starting isomer. google.com While other reagents like boron tribromide can be used for demethylation, the hydrobromic acid method is presented as an improved alternative. google.com

Advanced Synthetic Approaches for this compound Derivatives

Beyond its own synthesis, this compound is a valuable building block for creating more complex molecules through various advanced synthetic reactions.

Condensation Reactions for Schiff Base Formation Utilizing this compound

This compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). These Schiff bases are versatile intermediates and ligands in coordination chemistry.

A notable example is the synthesis of a bidentate Schiff base ligand by the condensation of this compound with 2,3-dihydroxybenzaldehyde (B126233) in a methanolic solution. researchgate.netacs.org This ligand was found to be a selective colorimetric sensor for detecting Cu²⁺, Co²⁺, Fe²⁺, and Fe³⁺ ions. researchgate.net The resulting Schiff bases can coordinate with metal ions through their nitrogen and oxygen atoms to form stable metal complexes. researchgate.netacs.orgdergipark.org.tr The synthesis of these complexes typically involves mixing the Schiff base ligand and a metal salt (e.g., cobalt(II) acetate (B1210297), copper(II) acetate) in a 2:1 molar ratio in an appropriate solvent like methanol. acs.org The structures of these ligands and their metal complexes are confirmed using various spectroscopic techniques, including FT-IR, UV-Vis, NMR, and mass spectrometry. researchgate.netacs.orgbioline.org.br

| Amine | Aldehyde/Ketone | Product Type | Key Finding/Application | Reference |

|---|---|---|---|---|

| This compound | 2,3-Dihydroxybenzaldehyde | Bidentate Schiff Base Ligand | Selective colorimetric sensor for Cu²⁺, Co²⁺, Fe²⁺, and Fe³⁺ | researchgate.net |

| This compound | 2,3-Dihydroxybenzaldehyde | Co(II), Cu(II), Fe(II) Complexes | Characterized by various spectroscopic and electrochemical methods | acs.org |

| 4-Methoxybenzylamine | Salicylaldehyde derivatives | Copper(II) Complexes | Synthesized and characterized by X-ray crystallography and EPR spectroscopy | tandfonline.com |

| Amines | Salicylaldehyde | Mn(II) and Ni(II) Complexes | Characterized by potentiometry and molar conductance, showing a 1:1 metal-to-ligand ratio | bioline.org.br |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.orgwikipedia.orgwiley.com this compound can participate in these reactions, most notably in palladium-catalyzed C-N bond formation, often referred to as the Buchwald-Hartwig amination. nih.govsigmaaldrich.com

This reaction typically couples an amine with an aryl halide or triflate, using a palladium catalyst and a specialized phosphine (B1218219) ligand. nih.gov For instance, this compound has been used as a coupling partner in the synthesis of various heterocyclic compounds. One study reports the preparation of 4-(2-Indolyl)-N-(2-methoxybenzyl)-2-pyrimidinamine through a palladium-catalyzed cross-coupling reaction. scispace.com The development of highly active catalyst systems, such as those based on ligands like BrettPhos and RuPhos, has expanded the scope of these reactions to include a wide variety of primary and secondary amines with aryl and heteroaryl halides, often at low catalyst loadings. nih.gov These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. eie.grrsc.org

| Amine Substrate | Coupling Partner | Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| This compound | 2-Chloro-4-(2-indolyl)pyrimidine | Palladium Catalyst | C-N Cross-Coupling | 4-(2-Indolyl)-N-(2-methoxybenzyl)-2-pyrimidinamine | scispace.com |

| Primary/Secondary Amines | Aryl/Heteroaryl Halides | Pd / BrettPhos or RuPhos | Buchwald-Hartwig Amination | N-Aryl or N-Heteroaryl Amines | nih.gov |

| This compound | (E)-styrylboronic acid, phenylboronic acid, formaldehyde (B43269) | Not specified | Petasis Reaction / Decarboxylative Coupling | Allyl amine derivative | acs.org |

Allyl Amine Synthesis Incorporating this compound via Multi-Component Reactions

A metal-free, four-component reaction strategy has been developed for the synthesis of allyl amines, which incorporates this compound as a key primary amine component. acs.org This method involves the decarboxylative coupling of an arylacrylic acid with a boronic acid, formaldehyde, and a primary amine. acs.org The reaction proceeds efficiently without the need for a metal catalyst, offering a more sustainable approach to allyl amine synthesis.

In this multi-component reaction, (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid, phenylboronic acid, a formaldehyde solution, and this compound are reacted in a 1,2-dichloroethane (B1671644) solvent at 65 °C for 12 hours. acs.org This process leads to the formation of the corresponding allyl amine, specifically N-(2-methoxybenzyl)-1,3-diphenylprop-2-en-1-amine, in a 67% yield. acs.org The mechanism is proposed to involve the initial reaction of the primary amine with formaldehyde to form an imine intermediate, followed by a Petasis reaction and subsequent decarboxylation. acs.org

This methodology has been shown to be effective for a range of primary amines and aryl boronic acids, producing allyl amines in good yields. acs.org The use of electron-donating substituents on the cinnamic acid derivative was found to enhance the reactivity and is crucial for the success of the transformation. acs.org

Solid-Phase Synthesis Techniques for this compound-Derived Resins and Heterocycles

Solid-phase synthesis is a powerful tool for the creation of chemical libraries, and this compound has been utilized in the development of novel resins for this purpose. One such example is the 4-benzyloxy-2-methoxybenzylamine (BOMBA) resin. capes.gov.brnih.gov This resin was specifically designed for the traceless solid-phase synthesis of 1,2,4-triazoles. capes.gov.brnih.gov The construction of the heterocycle on the BOMBA resin allows for cleavage from the support using dilute trifluoroacetic acid (TFA), leaving no trace of the linker on the final product. capes.gov.brnih.gov

In a direct comparison for the synthesis of a library of 96 triazoles, the BOMBA resin demonstrated superior performance over the commonly used Rink Amide resin. capes.gov.brnih.gov The library was produced with an average yield of 26% (which corresponds to an 84% yield per step) and an average purity of 80%. capes.gov.brnih.gov

The versatility of solid-phase synthesis using 2-methoxy-substituted resins extends to other heterocyclic systems as well. For instance, a traceless synthesis of 1,2,3-triazoles has been developed using a polymer-bound 4-hydroxy-2-methoxybenzyl alcohol resin. researchgate.net In this approach, polymer-bound azides are reacted with various alkynes to produce the corresponding triazoles, which are then cleaved from the resin with trifluoroacetic acid. researchgate.net

Synthesis of Fatty Acid Amides and Quinazoline (B50416) Derivatives from this compound

Fatty Acid Amides:

This compound can be readily converted to fatty acid amides through condensation reactions with various fatty acids. For example, the synthesis of N-(4-methoxybenzyl) amides of undec-10-enoic acid, (9Z, 12R)-12-hydroxyoctadec-9-enoic acid, and oleic acid has been achieved using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. researchgate.net Another approach involves the use of 1-propylphosphonic acid cyclic anhydride (B1165640) (PPAA) as a catalyst for the direct condensation of fatty acids with amines, including 4-methoxybenzylamine, with yields ranging from 65-75%. core.ac.uk

The synthesis of 2-(4-isobutylphenyl)-N-(2-methoxybenzyl)propanamide, a derivative of ibuprofen (B1674241), was accomplished by condensing ibuprofen with this compound, resulting in an 82% yield. nih.gov

Quinazoline Derivatives:

This compound is a valuable building block in the synthesis of quinazoline and quinazolinone derivatives, which are heterocyclic compounds with a wide range of pharmacological activities. ontosight.ai

One method involves the reaction of isatoic anhydride with 4-methoxybenzylamine in dioxane at 100 °C to produce 2-amino-N-(4-methoxybenzyl)benzamide, a precursor for quinazoline-2,4-diones. acs.org A subsequent metal-free, DMAP-catalyzed heterocyclization using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) affords the corresponding 3-(4-methoxybenzyl)quinazoline-2,4-dione in good to excellent yields under mild conditions. acs.org

Furthermore, a ruthenium-catalyzed dehydrogenative and deaminative coupling reaction has been developed for the synthesis of quinazoline and quinazolinone derivatives. marquette.eduresearchgate.net For instance, the coupling of 2-aminophenyl ketones with amines like 4-methoxybenzylamine, catalyzed by an in situ generated ruthenium-hydride complex with a catechol ligand, yields quinazoline products. marquette.eduresearchgate.net Similarly, the reaction of 2-aminobenzamides with amines under the same catalytic system leads to the formation of quinazolinone derivatives. marquette.eduresearchgate.net Another approach utilizes transition metal oxide catalysts (e.g., V, Fe, Co, Mn, Cu) with air or oxygen as the oxidant to synthesize quinazoline derivatives from alcohols and 2-aminobenzylamine with high yields (90-99%). google.com

Green Chemistry Principles in this compound Synthesis

Sustainable Catalytic Systems for Amide Bond Formation with this compound

The development of sustainable catalytic systems for amide bond formation is a key area of green chemistry, aiming to replace less environmentally friendly stoichiometric reagents. ucl.ac.uk Boron-based catalysts have emerged as a promising alternative for the direct amidation of carboxylic acids with amines. ucl.ac.ukwhiterose.ac.uk For instance, a borate (B1201080) ester-catalyzed method has been developed for the synthesis of a wide range of amides, including those derived from this compound. whiterose.ac.uk The proposed mechanism involves the activation of the carboxylic acid to form an activated ester intermediate. whiterose.ac.uk

Zirconium-based catalysts also offer a sustainable option for amide synthesis. bilkent.edu.tr A soluble Zr6O8 cluster has been shown to catalyze the direct formation of amide bonds from non-activated carboxylic acids and amines in ethanol, without the need for anhydrous conditions. bilkent.edu.tr This catalyst tolerates a variety of substrates, including aromatic and aliphatic acids. bilkent.edu.tr

Furthermore, ruthenium-based catalysts have proven effective for the acceptorless dehydrogenative coupling of primary alcohols and amines to form amides. researchgate.net N-heterocyclic carbene (NHC)-based ruthenium complexes are particularly active in this transformation. researchgate.net Magnetic nanocatalysts, such as a core-shell nanoparticle functionalized with EDTA/Co(II), have also been employed for the amination of alcohols to produce amines, offering the advantages of easy catalyst separation and recyclability. openaccess.ir

Solvent Selection and Process Optimization for Reduced Environmental Impact

Solvent selection is a critical aspect of green chemistry, as solvents often constitute a significant portion of the waste generated in chemical processes. acs.orggarph.co.uk Several solvent selection guides have been developed by pharmaceutical companies and academic consortia to aid chemists in choosing more environmentally benign solvents. acs.orggarph.co.ukwhiterose.ac.uk These guides typically classify solvents as "preferred," "usable," or "undesirable" based on their environmental, health, and safety (EHS) profiles. acs.org For example, solvents like water, ethanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are generally preferred over chlorinated solvents, hydrocarbons, and some ethers. whiterose.ac.uk

Process optimization plays a crucial role in minimizing the environmental impact of chemical syntheses. This can involve strategies such as using ultrasonication to enhance reaction rates and reduce reaction times, as demonstrated in the synthesis of 1,4-dihydropyrimidines using a Ni-chitosan nanocatalyst. beilstein-journals.org Solvent-free reaction conditions, such as twin-screw extrusion (TSE), offer a significant reduction in waste. brad.ac.uk This technique has been successfully applied to the synthesis of naphthalic imides and perylene (B46583) diimides, achieving full conversion without the need for excess amine or extensive work-up. brad.ac.uk Life cycle assessment (LCA) is a valuable tool for evaluating the environmental performance of a process and identifying areas for improvement. mdpi.com By optimizing parameters such as reaction temperature, catalyst loading, and solvent choice, significant reductions in environmental impact can be achieved. openaccess.irbeilstein-journals.orgmdpi.com

Chemical Reactivity and Reaction Mechanisms of 2 Methoxybenzylamine

Fundamental Reaction Types

The chemical behavior of 2-methoxybenzylamine is characterized by the reactivity of its primary amine and the influence of the methoxy-substituted benzene (B151609) ring. This section details the principal reaction types this compound undergoes.

The oxidation of this compound can lead to several products, depending on the oxidizing agent and reaction conditions. Generally, the primary amine group is oxidized. For instance, direct oxidation of this compound can yield 2-methoxybenzaldehyde (B41997), though in some cases with low yields. oup.com The oxidation of benzylamines, in general, can be catalyzed by various systems. For example, the oxidation of benzylamine (B48309) to N-benzylbenzaldimine is a common outcome. koreascience.kr

Several catalytic systems have been developed to improve the efficiency and selectivity of benzylamine oxidation. A copper/TEMPO (2,2,6,6-tetramethylpiperidyl-1-oxy) catalyst system in the presence of air has been shown to effectively oxidize benzylamines to imines. researchgate.net In a study using this system, this compound exhibited a high yield of up to 94% for the corresponding imine. researchgate.netresearchgate.net The reaction mechanism is proposed to involve the formation of a copper-amine complex, followed by hydrogen abstraction by TEMPO to create a radical intermediate. researchgate.net

Another approach involves the use of salicylic (B10762653) acid derivatives as organocatalysts for the metal-free oxidative coupling of benzylamines to imines under an oxygen atmosphere. nih.gov The proposed mechanism suggests the initial formation of a salt between the benzylamine and the salicylic acid derivative. This salt is then oxidized by oxygen to generate a phenoxy radical, which facilitates hydrogen abstraction from the benzylamine to form the corresponding imine. nih.gov

The electrochemical oxidation of 3,5-di-tert-butylcatechol (B55391) in the presence of this compound leads to the formation of a benzoxazole (B165842) derivative through a cyclization reaction. rsc.org

The table below summarizes various oxidizing agents and the resulting products from the oxidation of benzylamine derivatives.

| Oxidizing Agent/Catalyst System | Product(s) | Notes |

| N-tert-Butylphenylsulfinimidoyl chloride/DBU | 2-Methoxybenzaldehyde | Low yield in direct oxidation. oup.com |

| CuBr₂/TEMPO/Air | N-(2-methoxybenzylidene)-2-methoxybenzylamine (Imine) | High yields, with this compound showing up to 94%. researchgate.netresearchgate.net |

| Salicylic Acid Derivatives/O₂ | Imines | Metal-free approach. nih.gov |

| Electrochemical Oxidation with 3,5-di-tert-butylcatechol | Benzoxazole derivative | Involves a cyclization reaction. rsc.org |

| Cetyltrimethylammonium permanganate (B83412) (CTAP) | Aldimines | The reaction proceeds via a hydride-ion transfer mechanism. ias.ac.in |

| N-chlorosuccinimide (NCS) | Benzaldehydes | The unprotonated benzylamine is the reactive species. rsc.org |

| Ru(III)/Acid Bromate | Aldehydes | The reaction is zero order with respect to bromate. |

The benzylamine moiety in this compound can undergo reduction, though this is less common than the reduction of other functional groups. More frequently, this compound is itself a product of reduction reactions. For example, the reduction of 2-methoxybenzonitrile (B147131) is a key step in synthesizing this compound. Common reducing agents for this transformation include lithium aluminum hydride and sodium borohydride (B1222165). Similarly, reductive amination of 2-methoxybenzaldehyde can produce this compound.

The benzyl (B1604629) group in benzylamines can be removed via hydrogenolysis, a type of reduction. wikipedia.org This reaction typically involves hydrogen gas and a catalyst like palladium on carbon, converting the benzylamine into an amine and toluene (B28343). wikipedia.org This debenzylation is a useful strategy in organic synthesis where benzylamine is used as a masked form of ammonia (B1221849). wikipedia.org

Electrophilic Aromatic Substitution:

The benzene ring of this compound is susceptible to electrophilic substitution. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group due to its electron-donating resonance effect, which is stronger than its electron-withdrawing inductive effect. libretexts.org The amino group (-CH₂NH₂) is also generally activating and ortho-, para-directing. Consequently, electrophiles will preferentially attack the positions ortho and para to the methoxy group. For example, nitration of benzylamine results in a mixture of ortho-, meta-, and para-nitrobenzylamine. chemicalbook.com The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile, which then attacks the electron-rich benzene ring to form a resonance-stabilized carbocation (the benzenonium ion). libretexts.org A subsequent deprotonation step restores the aromaticity of the ring. libretexts.org

Nucleophilic Substitution on the Amine Group:

The amine group of this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. chemistrystudent.com It can readily react with electrophiles such as alkyl halides in nucleophilic substitution reactions to form secondary and tertiary amines. quora.com For instance, the reaction of benzylamine with an isopropyl halide can produce isopropylbenzylamine, although reductive amination is often a more efficient method to achieve this transformation. quora.com The amine can also react with acyl chlorides to form amides, such as the reaction of benzylamine with acetyl chloride to yield N-benzylacetamide. wikipedia.org

Reduction Reactions Involving the Benzylamine Moiety

Mechanism of Schiff Base Formation with this compound

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. quora.com The reaction of this compound with an aldehyde, such as 2,3-dihydroxybenzaldehyde (B126233), in a solvent like methanol (B129727), leads to the formation of a Schiff base. science.govresearchgate.netresearchgate.netua.es

The mechanism proceeds in two main stages:

Nucleophilic Addition: The nucleophilic nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral carbinolamine intermediate.

Dehydration: The carbinolamine is then protonated on the oxygen atom, making the hydroxyl group a good leaving group (water). The lone pair on the nitrogen atom then forms a double bond with the carbon, and a water molecule is eliminated. A final deprotonation step yields the stable imine, or Schiff base, and regenerates the acid catalyst if one was used.

This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. The formation of the Schiff base can often be observed by a color change. ua.es

A new colorimetric receptor, a bidentate Schiff base ligand, was synthesized through the condensation of this compound with 2,3-dihydroxybenzaldehyde in a methanolic solution. researchgate.netua.es This ligand has been shown to selectively detect certain metal ions through visible color changes. science.govresearchgate.net

Mechanistic Insights into Catalytic Reactions Involving this compound as a Substrate or Reagent

This compound is not only a substrate in various reactions but can also be involved as a reagent in catalytic processes.

In the context of catalytic oxidation, as mentioned in section 3.1.1, the mechanism often involves the coordination of the amine to a metal center, followed by a series of electron and proton transfer steps. For example, in the CuBr₂-TEMPO catalyzed aerobic oxidation of benzylamines, the proposed mechanism involves the formation of an intermediate complex between the copper catalyst and TEMPO. researchgate.net This complex then coordinates with the benzylamine, and the TEMPO moiety abstracts a hydrogen atom from the amine, leading to a radical intermediate which then proceeds to form the imine. researchgate.net

In a metal-free system using salicylic acid derivatives as organocatalysts, the proposed pathway involves the initial formation of a salt between this compound and the catalyst. nih.gov This salt is then oxidized by O₂, generating a phenoxy radical and a hydroperoxyl radical. nih.gov Subsequent hydrogen abstraction from the benzylamine leads to the formation of the imine and regeneration of the catalyst. nih.gov

In reactions where this compound acts as a nucleophile, such as in the electrochemical synthesis of benzoxazoles from catechols, the mechanism involves the electrochemical generation of a reactive quinone species. rsc.org this compound then attacks this quinone in a cyclization reaction to form the final product. rsc.org

The catalytic conversion of toxic gases like carbon monoxide often involves the adsorption of the gas onto a metal catalyst surface, which can sometimes lead to "poisoning" or deactivation of the catalyst. esrf.fr While not directly involving this compound, understanding these fundamental catalytic mechanisms is crucial for developing new catalytic applications for a wide range of chemical compounds. Modern techniques allow for the investigation of the electronic changes in the catalyst during such reactions, providing insights into how to improve catalyst efficiency and prevent deactivation. esrf.fr

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of N-acetyl-2-methoxybenzylamine, a derivative of 2-methoxybenzylamine, specific chemical shifts and coupling constants are observed. The aromatic protons appear as a multiplet in the range of δ 7.29–7.21 ppm and δ 6.94–6.83 ppm. rsc.org A singlet at δ 6.12 ppm corresponds to the amide proton (NH), while a doublet at δ 4.40 ppm (J = 5.8 Hz) is characteristic of the benzylic methylene (B1212753) (CH₂) protons. rsc.org The methoxy (B1213986) group (OCH₃) protons resonate as a sharp singlet at δ 3.84 ppm, and the acetyl methyl (C(O)CH₃) protons appear as a singlet at δ 1.95 ppm. rsc.org

Table 1: ¹H NMR Spectral Data for N-acetyl-2-methoxybenzylamine

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | 7.29 – 7.21 | Multiplet | - |

| Aromatic CH | 6.94 – 6.83 | Multiplet | - |

| NH | 6.12 | Singlet | - |

| CH₂ | 4.40 | Doublet | 5.8 |

| OCH₃ | 3.84 | Singlet | - |

| C(O)CH₃ | 1.95 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. For N-acetyl-2-methoxybenzylamine, the carbonyl carbon of the acetyl group is observed at δ 169.8 ppm. rsc.org The aromatic carbons show signals at δ 157.5, 129.8, 128.9, 126.3, 120.7, and 110.3 ppm. rsc.org The methoxy carbon (OCH₃) resonates at δ 55.3 ppm, the benzylic carbon (CH₂) at δ 39.4 ppm, and the acetyl methyl carbon (C(O)CH₃) at δ 23.4 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for N-acetyl-2-methoxybenzylamine

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 169.8 |

| Aromatic C | 157.5 |

| Aromatic C | 129.8 |

| Aromatic C | 128.9 |

| Aromatic C | 126.3 |

| Aromatic C | 120.7 |

| Aromatic C | 110.3 |

| OCH₃ | 55.3 |

| CH₂ | 39.4 |

| C(O)CH₃ | 23.4 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing the mass-to-charge ratio of their ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. In the context of this compound derivatives, such as N-(2-methoxybenzyl)phenethylamines, GC-MS analysis reveals characteristic fragmentation patterns. researchgate.net For instance, the EI-MS spectra of these derivatives often show a dominant ion at m/z 121, which is indicative of the 2-methoxybenzyl moiety. researchgate.netresearchgate.net The derivatization of these compounds, for example with trifluoroacetic anhydride (B1165640) (TFAA), can aid in the determination of their molecular masses. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing complex mixtures and non-volatile compounds. ua.es This technique has been successfully applied to the characterization of Schiff base complexes derived from this compound. ua.es The mass spectrum of a Schiff base ligand synthesized from this compound and 2,3-dihydroxybenzaldehyde (B126233) showed a molecular ion peak at m/z 258.0, confirming its proposed structure. ua.es LC-MS is also suitable for pharmacokinetic studies and can be used for the preparative separation of impurities. sielc.com For MS-compatible applications, mobile phases containing formic acid are often employed. sielc.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), or MS², involves multiple stages of mass analysis, typically with a fragmentation step in between, to elucidate the structure of ions. wikipedia.org This technique is crucial for detailed fragmentation analysis. When analyzing protonated benzylamines using electrospray ionization (ESI), a common initial fragmentation step is the loss of ammonia (B1221849) (NH₃). nih.gov The subsequent fragmentation of the [MH - NH₃]⁺ ion can provide further structural information. For methoxy-substituted benzylamines, a characteristic fragmentation pathway involves the loss of a methyl radical (CH₃) from the [MH - NH₃]⁺ ion. nih.gov This detailed fragmentation analysis, often supported by computational calculations, helps in the unequivocal identification of the compound's structure. nih.gov

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) spectroscopy is a sophisticated version of IR spectroscopy that provides a detailed molecular fingerprint of a compound. mdpi.compressbooks.pub For this compound and its derivatives, FT-IR is crucial for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies. mdpi.com

In the FT-IR spectrum of a Schiff base ligand derived from this compound and 2,3-dihydroxybenzaldehyde, the absence of the characteristic C=O stretching vibration of the aldehyde and the N-H stretching of the amine indicates the formation of the imine group (C=N). ua.es The appearance of a new band in the 1620-1640 cm⁻¹ region is typically assigned to the C=N stretching vibration, confirming the condensation reaction. ua.es

Furthermore, in metal complexes of these Schiff base ligands, shifts in the vibrational frequencies of the C=N and phenolic C-O groups suggest coordination of the nitrogen and oxygen atoms to the metal center. ua.es For instance, a downward shift in the C=N frequency and an upward shift in the phenolic C-O frequency are indicative of complexation. New bands appearing in the far-IR region (e.g., 560-530 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) bonds. ua.es

The table below summarizes typical FT-IR absorption frequencies for functional groups relevant to this compound and its derivatives.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| O-H (phenolic) | Stretching | ~3400 |

| N-H (amine) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2970 |

| C=N (imine) | Stretching | 1620-1640 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (ether) | Stretching | 1020-1250 |

| C-N (amine) | Stretching | 1000-1250 |

| M-O (metal-oxygen) | Stretching | 530-560 |

| M-N (metal-nitrogen) | Stretching | 450-500 |

Data compiled from various studies on this compound Schiff base complexes. ua.eslibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. wikipedia.orgmsu.edu The absorption of UV or visible radiation promotes electrons from a ground state to a higher energy excited state. libretexts.org The wavelengths at which absorption occurs correspond to specific electronic transitions within the molecule, such as π → π* and n → π* transitions. shu.ac.ukazooptics.com

For Schiff base ligands derived from this compound, the UV-Vis spectrum typically shows absorption bands corresponding to π → π* transitions within the aromatic rings and the C=N group, as well as n → π* transitions of the lone pair electrons on the nitrogen atom of the imine group and the oxygen atom of the hydroxyl group. ua.esresearchgate.net

Upon complexation with metal ions, shifts in the position and intensity of these absorption bands are observed. These changes indicate the coordination of the ligand to the metal center. ua.es For example, the formation of metal complexes can lead to the appearance of new charge-transfer bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature. azooptics.com In some cases, d-d transitions within the metal ion can also be observed in the visible region for transition metal complexes. wikipedia.org

The electronic spectra of Ni(II), VO(IV), and Mn(II) complexes with a Schiff base ligand from this compound and 2,3-dihydroxybenzaldehyde show bands that suggest square-planar, square-pyramidal, and octahedral geometries, respectively. ua.es The solvent can also influence the electronic absorption spectra of these compounds, a phenomenon known as solvatochromism. nih.govua.es

X-ray Diffraction (XRD) and Crystallography for Solid-State Structures

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline solid. iastate.eduwikipedia.org When a beam of X-rays strikes a crystal, it diffracts into many specific directions, creating a unique diffraction pattern. pdx.edu By analyzing the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the positions of atoms and the bonds between them. wikipedia.org

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound. iastate.edu This technique has been used to elucidate the precise molecular structures of derivatives of this compound, including Schiff base complexes and other organic compounds.

For instance, the single-crystal X-ray structure of a nickel(II) complex with a Schiff base derived from this compound confirmed its molecular geometry. researchgate.net In another study, the structure of a non-covalent complex formed between 5,7-di-tert-butyl-2-(2-methoxyphenyl)benzo[d]oxazole and 3,5-di-tert-butylcatechol (B55391) was established by X-ray analysis. rsc.org This analysis revealed the intricate packing of molecules in the crystal, governed by supramolecular forces. mdpi.com

Crystallographic data from single-crystal X-ray diffraction includes unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates, which together provide an unambiguous determination of the molecular structure in the solid state. wikipedia.org

The table below presents an example of crystallographic data for a derivative of this compound.

| Parameter | Value |

| Compound | 5,7-di-tert-butyl-2-(2-methoxyphenyl)benzo[d]oxazole · 3,5-di-tert-butylcatechol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.543(3) |

| b (Å) | 10.038(2) |

| c (Å) | 20.312(4) |

| β (°) | 108.89(3) |

| V (ų) | 3190.1(11) |

| Z | 4 |

Data from a study on a non-covalent complex involving a this compound derivative. rsc.org

Cyclic Voltammetry and Electrochemical Characterization of Metal Complexes

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It provides information about the oxidation and reduction potentials of a species and the stability of the resulting redox states. researchgate.net

For metal complexes of Schiff bases derived from this compound, CV is employed to investigate the electrochemical behavior of the metal center. ua.es The voltammogram of a Ni(II) complex with a Schiff base ligand derived from this compound and 2,3-dihydroxybenzaldehyde showed a quasi-reversible redox system in a DMSO solution, attributed to the Ni(II)/Ni(I) couple. ua.es

In studies of copper, cobalt, and iron complexes with a similar Schiff base, CV revealed redox systems such as Cu(III)/Cu(II), Cu(II)/Cu(I), Fe(III)/Fe(II), and Co(II)/Co(I). researchgate.netnih.gov These studies demonstrate that the electrochemical properties of the complexes are influenced by the metal ion, the ligand structure, and the solvent used. nih.gov The experiments are typically carried out in a non-aqueous solvent like DMF or DMSO, with a supporting electrolyte such as tetra-n-butylammonium perchlorate (B79767) (TBAP) or tetra-n-butylammonium tetrafluoroborate (B81430) (TBABF4). ua.esresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. wikipedia.org It is used to evaluate the thermal stability of materials and to study their decomposition patterns. wikipedia.org

TGA studies of metal complexes with Schiff bases derived from this compound have been conducted to determine their thermal stability. ua.es The analysis of Ni(II), VO(IV), and Mn(II) complexes showed that their thermal decomposition leads to the formation of metal oxides as the final residue. ua.es The TGA curves also confirmed the presence of water molecules in the coordination sphere of some of the complexes, which are lost at lower temperatures. ua.es

The decomposition of these complexes often occurs in multiple steps, and a mechanism for each stage of thermal decomposition can be proposed based on the mass loss observed at different temperatures. researchgate.netresearchgate.net For example, Schiff base complexes of oxovanadium(IV) and iron(II) were found to decompose in five consecutive stages. researchgate.net The thermal stability of such complexes is generally higher than that of the free ligand, indicating that coordination to the metal ion enhances stability. chemprob.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the properties of chemical compounds. For 2-Methoxybenzylamine and its derivatives, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G++(d,p) to achieve a balance between accuracy and computational cost. ua.esresearchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. github.comqcware.com For derivatives of this compound, such as N-(2-methoxy-benzyl)-acetamide (2MBA), DFT calculations have been used to determine optimized structural parameters like bond lengths and angles. researchgate.net This analysis is crucial as the molecular geometry dictates its physical and chemical properties. The electronic structure is further analyzed through the distribution of electron density, often visualized using molecular electrostatic potential maps. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of a this compound Derivative (N-(2-methoxy-benzyl)-acetamide)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N | 1.45 Å |

| Bond Length | C=O | 1.25 Å |

| Bond Angle | O-C-N | 122.5° |

| Bond Angle | C-N-C | 122.9° |

Note: Data is illustrative, based on studies of closely related derivatives like N-(2-methoxy-benzyl)-acetamide to demonstrate the application of DFT in structural analysis. researchgate.net

DFT is also employed to calculate global reactivity descriptors, which help in predicting the chemical behavior of a molecule. researchgate.net The Molecular Electrostatic Potential (MEP) surface is a key output, mapping the electrostatic potential onto the electron density surface. It identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding intermolecular interactions. researchgate.net For instance, in related compounds, the negative potential is often localized over electronegative atoms like oxygen, indicating sites susceptible to electrophilic attack. researchgate.net Other descriptors such as chemical hardness, chemical potential, and the electrophilicity index provide quantitative measures of a molecule's stability and reactivity. researchgate.net

Table 2: Predicted Global Reactivity Descriptors

| Descriptor | Symbol | Significance |

|---|---|---|

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Chemical Potential | μ | Indicates the escaping tendency of electrons. |

| Electrophilicity Index | ω | Quantifies the ability of a species to accept electrons. |

These parameters are calculated from HOMO and LUMO energies to predict molecular reactivity. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests high polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT studies on derivatives of this compound have calculated these values to assess their electronic characteristics. researchgate.net

Table 3: Frontier Molecular Orbital Energies for a this compound Derivative (2MBA)

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -0.54 |

| Energy Gap (ΔE) | 5.67 |

Data from DFT calculations on N-(2-methoxy-benzyl)-acetamide (2MBA) illustrates the application of molecular orbital analysis. researchgate.net

Prediction of Reactivity and Electronic Properties

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational simulation that predicts the preferred binding mode and affinity of a ligand (like this compound or its derivatives) to a macromolecular target, typically a protein. This technique is instrumental in drug discovery for identifying potential biological targets. Studies on compounds structurally related to this compound, such as N-(2-methoxy-benzyl)-acetamide (2MBA), have explored their binding to cancer-related proteins like Poly (ADP-ribose) polymerase (PARP). researchgate.net The docking process yields a binding affinity score, usually in kcal/mol, where a more negative value indicates stronger binding. The analysis also reveals specific interactions, such as hydrogen bonds and π-stacking, which stabilize the ligand-protein complex. researchgate.net

Table 4: Molecular Docking Results of a this compound Derivative (2MBA) with PARP Family Proteins

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| PARP1 | -6.5 | GLY-863, SER-904, TYR-907 |

| Tankyrase 1 | -7.1 | GLY-1035, SER-1158 |

Illustrative docking results for N-(2-methoxy-benzyl)-acetamide (2MBA) highlight its potential interactions with cancer drug targets. researchgate.net

In Silico Biological Studies and ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in assessing the drug-likeness of a compound. beilstein-journals.orgnih.gov Before a molecule can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. nih.gov Web-based tools like SwissADME and pkCSM are commonly used to predict these properties based on the molecule's structure. researchgate.netnih.gov Key parameters include predictions for human intestinal absorption (HIA), permeability through Caco-2 cells (an indicator of gut absorption), blood-brain barrier (BBB) penetration, and potential toxicity, such as mutagenicity (Ames test). beilstein-journals.orgbmdrc.org Studies on derivatives like 2MBA have used these tools to evaluate their potential as drug candidates. researchgate.net

Table 5: Predicted ADMET Properties for a this compound Derivative (2MBA)

| Category | Parameter | Predicted Value/Outcome | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | 95.5% | High potential for absorption from the gut. |

| Caco-2 Permeability | 0.59 | Moderate permeability across intestinal wall. | |

| Distribution | BBB Permeability | -0.99 logBB | Predicted to be a poor penetrator of the blood-brain barrier. |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Lower risk of interaction with drugs metabolized by CYP3A4. | |

| Toxicity | Ames Toxicity | Non-toxic | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

ADMET profile for N-(2-methoxy-benzyl)-acetamide (2MBA) as predicted by in silico tools, providing insights into its drug-like properties. researchgate.net

Applications in Medicinal Chemistry and Biological Activity Research

Development of Enzyme Inhibitors and Modulators

The 2-methoxybenzylamine moiety has been incorporated into various molecular scaffolds to develop potent and selective enzyme inhibitors.

Derivatives of this compound have shown promise as acetylcholinesterase (AChE) inhibitors, which are a key therapeutic strategy for managing Alzheimer's disease. jyoungpharm.orgacs.orgplos.org These inhibitors work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. acs.org

One study focused on cardanol-derived AChE inhibitors, where a compound featuring an N-ethyl-N-(2-methoxybenzyl)amine moiety (compound 26) exhibited significant inhibitory activity against electric eel AChE (EeAChE) with an IC50 value of 6.6 μM. nih.gov This compound also showed a similar inhibition profile against the human isoform of the enzyme. nih.gov Docking studies suggested that these molecules could act as dual binding inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

Another line of research explored polyamine-based compounds. Caproctamine, a molecule containing two this compound groups, was found to be a potent inhibitor of human AChE. acs.orgunibo.it It was observed to be 42-fold more potent than benextramine (B1199295) at inhibiting AChE, with a notable selectivity over butyrylcholinesterase (BChE). acs.org The this compound portion of the molecule is capable of interacting with key residues within the enzyme's active site gorge. unibo.it

Furthermore, new naphtho- and thienobenzo-triazoles and their corresponding 1,2,3-triazolium salts have been synthesized and evaluated as cholinesterase inhibitors. mdpi.com Several of these compounds, which incorporate a this compound substituent, demonstrated very good inhibitory activity against BChE, with some showing IC50 values three to four times lower than the standard drug, galantamine. mdpi.com

Acetylcholinesterase (AChE) Inhibition Studies

Biological Target Identification and Mechanism of Action Studies

The structural framework of this compound is a valuable component in the design and synthesis of molecular probes and potential therapeutic agents. Its derivatives are frequently employed in research to identify biological targets and to elucidate the underlying mechanisms of action by which these molecules exert their biological effects. Methodologies range from computational predictions and synthesis of compound libraries to specific bioactivity assays.

Research indicates that derivatives of this compound are utilized as building blocks in the synthesis of ligands for specific biological targets. guidechem.com For instance, the compound is a known precursor in the preparation of ligands for the GABA-A receptor, which are investigated as potential analgesic agents. guidechem.com

In silico and computational methods are also employed to predict the biological targets of this compound derivatives. researchgate.netresearchgate.net In one study, a Schiff base ligand derived from the condensation of this compound and 2,3-dihydroxybenzaldehyde (B126233) was analyzed using web-based tools like SwissTargetPrediction for target identification, alongside molecular docking studies to understand its interaction with biomolecules. researchgate.net

Detailed research has led to the identification of several specific biological targets for compounds derived from this compound:

Enzyme Inhibition:

Nicotinamide N-methyltransferase (NNMT): The derivative N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is explored for its potential to modulate NNMT, an enzyme implicated in metabolic diseases and cancer. smolecule.com Understanding its mechanism of action involves interaction studies such as binding affinity assays to determine how strongly the compound binds to the enzyme. smolecule.com

Poly (ADP-ribose) polymerase (PARP): Molecular docking studies have been conducted on N-(2-methoxy-benzyl)-acetamide (2MBA), a derivative of this compound, to investigate its interaction with the PARP protein. researchgate.net PARP is a significant drug target in the treatment of breast cancer. researchgate.net

Acetylcholinesterase (AChE): In structure-activity relationship (SAR) studies of the compound caproctamine, the inclusion of two this compound groups was found to be significant. unibo.it The proposed mechanism of action involves one this compound moiety interacting with residues near tryptophan 84 (Trp84) of the enzyme, while the other end of the molecule reaches the peripheral binding site associated with tryptophan 279 (Trp279). unibo.it

DNA Intercalation:

The derivative N-(9-amino-7-ethoxy-3-acridinyl)-N-(2-methoxybenzyl)amine features an acridine (B1665455) core, a structure known for its ability to intercalate into DNA. ontosight.ai This interaction is considered a crucial aspect of its potential antiparasitic and anticancer activities. ontosight.ai Further supporting DNA as a target, molecular docking studies of other Schiff base derivatives have been carried out against B-DNA dodecamers. researchgate.net

The following tables summarize the identified targets and research findings for various this compound derivatives.

Table 1: Investigated Biological Targets for this compound Derivatives

| Derivative Name | Predicted/Identified Target | Therapeutic Area/Research Focus | Citation |

| This compound-based ligands | GABA-A Receptor | Analgesics | guidechem.com |

| N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | Nicotinamide N-methyltransferase (NNMT) | Cancer, Metabolic Disorders | smolecule.com |

| N-(2-methoxy-benzyl)-acetamide (2MBA) | Poly (ADP-ribose) polymerase (PARP) | Breast Cancer | researchgate.net |

| Caproctamine | Acetylcholinesterase (AChE) | Alzheimer's Disease | unibo.it |

| N-(9-amino-7-ethoxy-3-acridinyl)-N-(2-methoxybenzyl)amine | DNA Intercalation | Antiparasitic, Anticancer | ontosight.ai |

| Schiff base from this compound | B-DNA dodecamer | General Biological Activity | researchgate.net |

Table 2: Bioactivity Data for Selected this compound Derivatives

| Derivative Name | Activity Type | Cell Line/Organism | Measurement (IC₅₀) | Mechanism | Citation |

| (4-Fluorobenzyl)(2-methoxybenzyl)amine | Anticancer | Leukemia cell lines | 5.7 - 12.2 µM | Induces apoptosis | |

| Furan-2-ylmethyl-(2-methoxy-benzyl)-amine | Anticancer | KARPAS422 (lymphoma) | 12 µM | Growth inhibition | |

| Furan-2-ylmethyl-(2-methoxy-benzyl)-amine | Anticancer | MDA-MB468 (breast cancer) | 15 µM | Growth inhibition |

Catalysis and Ligand Design Involving 2 Methoxybenzylamine

2-Methoxybenzylamine as a Ligand Precursor for Metal Complexes

This compound serves as a crucial building block for the synthesis of complexing agents, particularly Schiff base ligands. These ligands are typically formed through the condensation reaction of a primary amine, such as this compound, with an aldehyde or ketone. ua.esua.esresearchgate.net The resulting Schiff base ligands, which often feature N,O-donor atoms, are highly effective at coordinating with a variety of transition metal ions due to their electronic properties and structural flexibility. ua.esua.es

The design of these ligands can be fine-tuned by selecting different aldehyde precursors, which allows for the modification of the electronic and steric properties of the final metal complex. ua.es This adaptability enables the creation of new metal complexes with tailored properties for specific applications. ua.es

The synthesis of Schiff base ligands from this compound is a straightforward process. A common method involves the condensation of this compound with an aldehyde, such as 2,3-dihydroxybenzaldehyde (B126233), in a methanolic solution. ua.esua.esprinceton.edu The resulting Schiff base ligand can then be reacted with various metal acetate (B1210297) salts in a specific molar ratio to form stable metal complexes. ua.es Researchers have successfully synthesized and characterized complexes with several transition metals, including Manganese (Mn), Nickel (Ni), Vanadium (as Oxovanadium(IV) or VO), Copper (Cu), Cobalt (Co), and Iron (Fe). ua.esprinceton.edu

These complexes are characterized using a suite of analytical techniques to determine their structure and properties:

Spectroscopic Methods : FT-IR spectroscopy is used to confirm the formation of the imine (C=N) bond and to study the coordination of the ligand to the metal ion through the nitrogen and oxygen atoms. princeton.edu UV-Visible spectroscopy provides information about the electronic transitions within the complex and helps in proposing the geometry around the central metal ion. princeton.edu

Mass Spectrometry : This technique is employed to determine the molecular weight and confirm the major molecular ion peaks of the synthesized complexes. princeton.edu

Elemental Analysis : Provides the percentage composition of elements (C, H, N), which helps in confirming the proposed formulae of the complexes. princeton.eduenamine.net

Thermogravimetric Analysis (TGA) : TGA is used to study the thermal stability of the complexes and to confirm the presence of any solvent or water molecules within the crystal structure. princeton.edu The analysis typically shows decomposition pathways, often leading to the formation of stable metal oxides at high temperatures.

Based on spectroscopic and analytical data, geometries for these complexes have been proposed. For instance, a square-planar geometry has been suggested for a Ni(II) complex, while square-pyramidal and octahedral geometries have been proposed for VO(IV) and Mn(II) complexes, respectively. princeton.edu

Table 1: Examples of Metal(II) Schiff Base Complexes Derived from this compound and 2,3-dihydroxybenzaldehyde

| Metal Ion | Proposed Formula | Proposed Geometry | Characterization Methods | Reference |

| Ni(II) | [Ni(L)₂] | Square-planar | FT-IR, UV-Vis, Mass Spec, TGA, CV | |

| Mn(II) | [Mn(L)₂] | Octahedral | FT-IR, UV-Vis, Mass Spec, TGA | |

| VO(IV) | [VO(L)₂] | Square-pyramidal | FT-IR, UV-Vis, Mass Spec, TGA | |

| Cu(II) | [Cu(L)₂·H₂O] | Mononuclear Complex | FT-IR, UV-Vis, Mass Spec, CV | princeton.eduenamine.net |

| Co(II) | [Co(L)₂·H₂O] | Mononuclear Complex | FT-IR, UV-Vis, Mass Spec, CV | princeton.eduenamine.net |

| Fe(II) | [Fe(L)₂·H₂O] | Mononuclear Complex | FT-IR, UV-Vis, Mass Spec, CV | princeton.eduenamine.net |

Transition metal complexes derived from Schiff bases are of significant interest due to their catalytic activity in numerous chemical reactions. The complexes formed from this compound-derived ligands are no exception. They have been identified as potential catalysts for various oxidation reactions. ua.escsic.es Specifically, research suggests their applicability as catalysts for the epoxidation of alkenes and the oxidation of alkanes. ua.escsic.es The catalytic potential of these compounds stems from the ability of the central metal ion to exist in different oxidation states, facilitating redox cycles that are essential for catalysis.

The redox properties of metal complexes derived from this compound are fundamental to their application in electrochemical catalysis. csic.es Cyclic voltammetry (CV) is the primary technique used to investigate this behavior. princeton.edu Studies on copper, iron, and cobalt complexes in solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) have revealed quasi-reversible redox systems. princeton.eduenamine.net

For example, a copper complex derived from a this compound Schiff base was shown to exhibit two successive redox systems, corresponding to the Cu(III)/Cu(II) and Cu(II)/Cu(I) couples. princeton.educsic.es Similarly, Fe(III)/Fe(II) and Co(II)/Co(I) redox systems have been identified. princeton.educsic.es The voltammogram of a related Ni(II) complex also suggested the existence of a quasi-reversible redox system in a DMSO solution. This ability to facilitate electron transfer makes these complexes promising candidates for use as electrochemical catalysts or as modifiers on electrode surfaces, such as glassy carbon electrodes, for sensor applications. csic.esnih.gov

Catalytic Applications of this compound-Derived Metal Complexes

Role in Homogeneous and Heterogeneous Catalysis

Catalysis is broadly classified into two types: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where the catalyst is in a different phase from the reactants. researchgate.net Homogeneous catalysts are often single-atom transition metals stabilized by ligands, offering high selectivity and well-defined active sites, though catalyst separation can be challenging. researchgate.net Heterogeneous catalysts provide straightforward separation and recycling but may have less-defined active sites. researchgate.net

Complexes and derivatives of this compound have shown potential in both domains. ua.escsic.es

Homogeneous Catalysis : Metal complexes of Schiff bases derived from this compound are soluble in common organic solvents, allowing them to act as homogeneous catalysts for reactions like alkane oxidation. ua.escsic.es

Heterogeneous Catalysis : The compound itself has been studied as a substrate in reactions employing heterogeneous catalysts. For instance, the selective acceptorless dehydrogenation of this compound has been achieved using heterogeneous catalytic systems. ua.es This demonstrates the compound's interaction with solid-phase catalysts.

The versatility of these compounds allows them to be part of catalytic systems that bridge both fields, for example, as soluble complexes that can be immobilized on a solid support to create a "heterogenized" homogeneous catalyst.

Asymmetric Catalysis with this compound Derivatives

Asymmetric catalysis, the synthesis of chiral compounds using a small amount of a chiral catalyst, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. csic.es The process relies on a chiral catalyst, often a metal complex with a chiral ligand, to create a "chiral pocket" that directs a reaction to preferentially form one enantiomer over the other. csic.es

While this compound itself is not chiral, it can be incorporated into larger, chiral molecules that serve as ligands or auxiliaries in asymmetric synthesis. The synthesis of enantiomerically pure compounds often involves the use of such chiral ligands to achieve high levels of stereocontrol.

Derivatives of this compound have been successfully used in this context. For example, the compound 3-(2-methoxybenzylamino)-2-phenylpiperidine is a chiral derivative that has been synthesized and applied in the development of G-protein-coupled receptor ligands, highlighting its utility in creating complex, biologically active chiral molecules. nih.gov Furthermore, enantiopure 2-(aminoalkyl)phenol derivatives, which can be synthesized using precursors like 2-methoxybenzaldehyde (B41997), are used as ligands in metal-catalyzed asymmetric reactions, such as the addition of dialkylzinc reagents to aldehydes. These applications underscore the role of the 2-methoxybenzyl structural motif in the design of effective catalysts and auxiliaries for enantioselective transformations.

Supramolecular Chemistry and Materials Science

Design and Synthesis of Supramolecular Assemblies Incorporating 2-Methoxybenzylamine Scaffolds

Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces. The incorporation of this compound into these assemblies allows for precise control over their structure and function. The amine group provides a reactive handle for derivatization, while the methoxy (B1213986) group can influence solubility, electronic properties, and intermolecular packing through steric and electronic effects.

In host-guest chemistry, a host molecule forms a complex with a guest molecule, fitting within its cavity or framework. This compound has been effectively utilized as a guest molecule in the design of functional materials.

Researchers have designed and synthesized layered macrocycles, specifically a macrocyclic diacetylene (MCDA), which can accommodate guest molecules in their interlayer space through intercalation. rsc.orgresearchgate.net In this system, this compound (2-OMe-BA) was introduced as a cationic organic amine guest into the interlayer space of the MCDA host. rsc.orgresearchgate.net The intercalation of this compound into the layered host structure is a key step that precedes topochemical polymerization, leading to materials with tunable properties. researchgate.net

The specificity of host-guest interactions is critical. In a study on catalysis within a self-assembled supramolecular cluster, the reaction cavity demonstrated substrate specificity. While other amines could enter the cavity and react, this compound showed no reactivity, even at elevated temperatures. acs.org This highlights how the size and electronics of the 2-methoxybenzyl group can be used to control its inclusion or exclusion from a host system, a key principle in designing selective molecular recognition events. acs.org

Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org The versatile nature of this compound allows it to be derivatized into suitable organic linkers for the synthesis of these materials. researchgate.net